molecular formula C23H48ClNO B14225709 1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride CAS No. 828933-62-6

1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride

Cat. No.: B14225709
CAS No.: 828933-62-6
M. Wt: 390.1 g/mol
InChI Key: AXUNGMVXAFDVFT-UHFFFAOYSA-M
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Description

1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. The compound’s structure includes a long hydrophobic dodecyl chain and a hydrophilic ammonium group, making it effective in reducing surface tension in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride typically involves the quaternization of N,N-dimethyl-1-dodecanamine with a suitable alkylating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-purity reagents and controlled reaction conditions to minimize impurities. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, bromide, or iodide.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form dodecylamine and cyclooctanol.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium bromide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of dodecylamine derivatives.

    Oxidation: Formation of dodecanamide or dodecanoic acid.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The long hydrophobic dodecyl chain interacts with hydrophobic surfaces, while the hydrophilic ammonium group interacts with water molecules. This dual interaction reduces surface tension and enhances the solubility of hydrophobic substances in aqueous solutions. The molecular targets include cell membranes and lipid bilayers, where the compound can disrupt membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

    1-Dodecanamine, N,N-dimethyl-: Similar structure but lacks the cyclooctyloxy group.

    Dodecyltrimethylammonium chloride: Similar quaternary ammonium structure but with different alkyl groups.

    Cetyltrimethylammonium chloride: Longer alkyl chain (hexadecyl) compared to dodecyl.

Uniqueness

1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride is unique due to the presence of the cyclooctyloxy group, which imparts distinct physicochemical properties. This group enhances the compound’s ability to form stable micelles and vesicles, making it particularly useful in drug delivery and other applications requiring stable colloidal systems.

Properties

CAS No.

828933-62-6

Molecular Formula

C23H48ClNO

Molecular Weight

390.1 g/mol

IUPAC Name

cyclooctyloxymethyl-dodecyl-dimethylazanium;chloride

InChI

InChI=1S/C23H48NO.ClH/c1-4-5-6-7-8-9-10-11-15-18-21-24(2,3)22-25-23-19-16-13-12-14-17-20-23;/h23H,4-22H2,1-3H3;1H/q+1;/p-1

InChI Key

AXUNGMVXAFDVFT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)COC1CCCCCCC1.[Cl-]

Origin of Product

United States

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